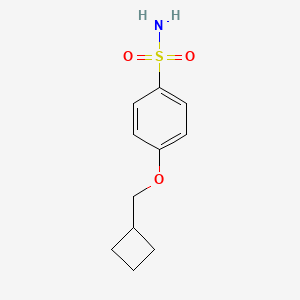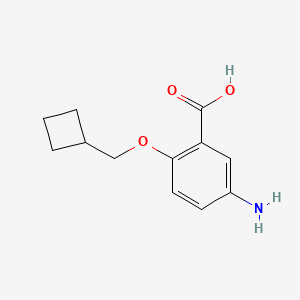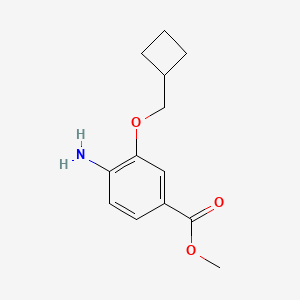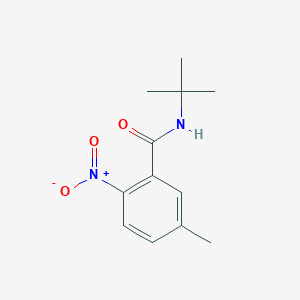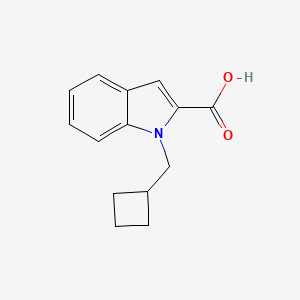
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a cyclobutylmethyl group attached to the nitrogen atom of the indole ring and a carboxylic acid group at the second position of the indole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the alkylation of indole with cyclobutylmethyl halide, followed by carboxylation at the second position of the indole ring. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the indole, facilitating the nucleophilic substitution reaction with the cyclobutylmethyl halide. The carboxylation step can be carried out using carbon dioxide under high pressure or by using a carboxylating agent such as diethyl carbonate.
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
化学反应分析
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, using reagents like nitric acid, halogens, and sulfuric acid, respectively.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules by reacting with aryl or vinyl halides in the presence of palladium catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the indole ring or the functional groups attached to it.
科学研究应用
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives and other heterocyclic compounds. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine: Due to its potential therapeutic properties, this compound is explored as a lead compound for drug development. Its derivatives may serve as candidates for the treatment of various diseases.
Industry: The compound is used in the development of new materials and chemical processes. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.
作用机制
The mechanism of action of 1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The cyclobutylmethyl group can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity.
相似化合物的比较
1-(Cyclobutylmethyl)-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of a cyclobutylmethyl group. It may have different biological activities and reactivity.
1-(Cyclopropylmethyl)-1H-indole-2-carboxylic acid: Contains a cyclopropylmethyl group, which is smaller and less sterically hindered than the cyclobutylmethyl group, potentially affecting its binding properties and reactivity.
1-(Cyclohexylmethyl)-1H-indole-2-carboxylic acid: Features a larger cyclohexylmethyl group, which may influence its solubility and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of the cyclobutylmethyl group and the indole ring, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
1-(cyclobutylmethyl)indole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c16-14(17)13-8-11-6-1-2-7-12(11)15(13)9-10-4-3-5-10/h1-2,6-8,10H,3-5,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RETUNNMZTPUVAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CN2C3=CC=CC=C3C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
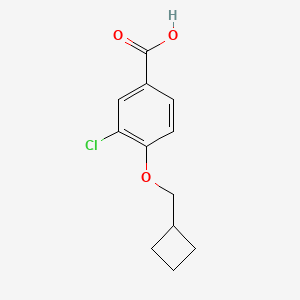
![(Cyclobutylmethyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B7940551.png)
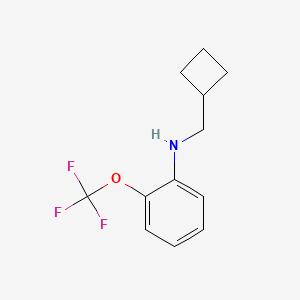
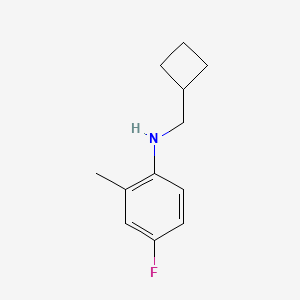
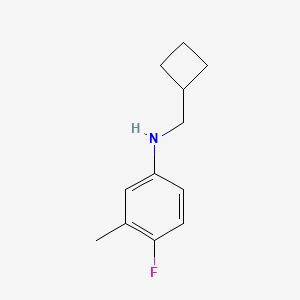
![1-[5-Bromo-2-(cyclobutylmethoxy)phenyl]ethan-1-one](/img/structure/B7940576.png)
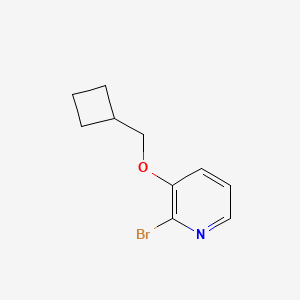
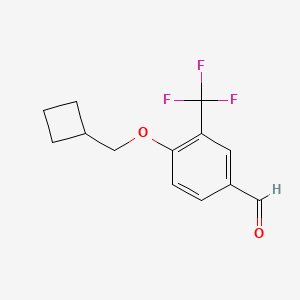
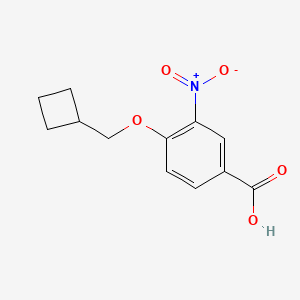
![2-{[(Benzyloxy)carbonyl]amino}-3-cyclobutylpropanoic acid](/img/structure/B7940604.png)
